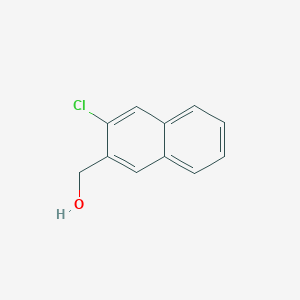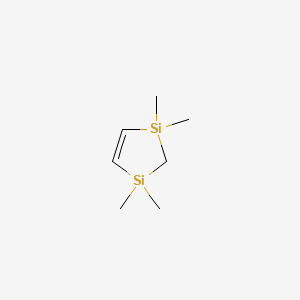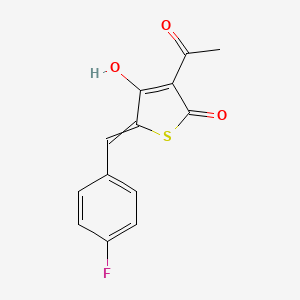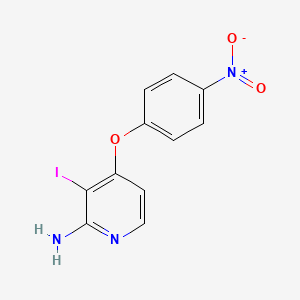
3-Iodo-4-(4-nitrophenoxy)-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-4-(4-nitrophenoxy)-2-pyridinamine is a complex organic compound that features an iodine atom, a nitrophenoxy group, and a pyridinamine structure
Métodos De Preparación
The synthesis of 3-Iodo-4-(4-nitrophenoxy)-2-pyridinamine typically involves a multi-step process. One common method includes the sequential iodination and O-arylation of 4-hydroxy coumarins. This process can be achieved in a one-pot two-step reaction starting from aryl iodides . The reaction conditions often involve the use of pivalic acid as an effective additive to produce the desired compound in high yield .
Análisis De Reacciones Químicas
3-Iodo-4-(4-nitrophenoxy)-2-pyridinamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Iodo-4-(4-nitrophenoxy)-2-pyridinamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 3-Iodo-4-(4-nitrophenoxy)-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-Iodo-4-(4-nitrophenoxy)-2-pyridinamine can be compared with other similar compounds, such as:
3-Iodo-4-phenoxy-2H-chromen-2-one: This compound features a similar iodine and phenoxy group but has a different core structure.
3-Iodo-4-(3-methoxyphenoxy)-2H-chromen-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
417721-70-1 |
|---|---|
Fórmula molecular |
C11H8IN3O3 |
Peso molecular |
357.10 g/mol |
Nombre IUPAC |
3-iodo-4-(4-nitrophenoxy)pyridin-2-amine |
InChI |
InChI=1S/C11H8IN3O3/c12-10-9(5-6-14-11(10)13)18-8-3-1-7(2-4-8)15(16)17/h1-6H,(H2,13,14) |
Clave InChI |
LWGYVBOTKPVHIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=NC=C2)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



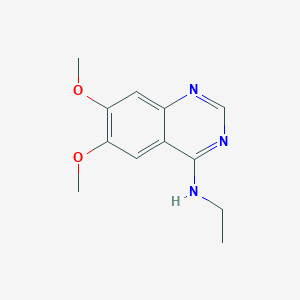
![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid](/img/structure/B13980424.png)
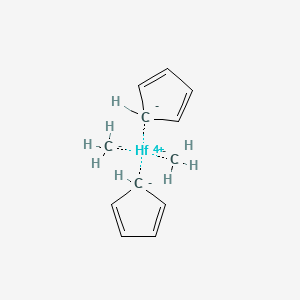
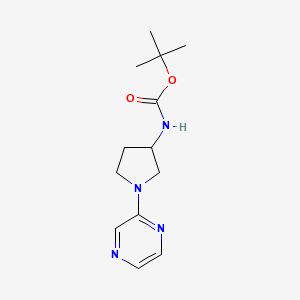


![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13980445.png)
